
N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide is an organic compound that features a benzamide core substituted with fluoro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide typically involves the reaction of 2-fluoro-5-nitroaniline with 2-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: Formation of N-(2-Fluoro-5-aminophenyl)-2-aminobenzamide.
Substitution: Formation of N-(2-Amino-5-nitrophenyl)-2-nitrobenzamide or N-(2-Thiol-5-nitrophenyl)-2-nitrobenzamide.
Hydrolysis: Formation of 2-nitrobenzoic acid and 2-fluoro-5-nitroaniline.
Scientific Research Applications
N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide depends on its application. In biological systems, it may interact with enzymes or proteins through its reactive nitro and fluoro groups, forming covalent bonds that can inhibit or modify the function of the target molecules. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide: Similar structure with a chloro group instead of a nitro group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a benzamide core.
2-Fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of an amide group.
Uniqueness
N-(2-Fluoro-5-nitrophenyl)-2-nitrobenzamide is unique due to the presence of both fluoro and nitro groups on the benzamide core, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H8FN3O5 |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8FN3O5/c14-10-6-5-8(16(19)20)7-11(10)15-13(18)9-3-1-2-4-12(9)17(21)22/h1-7H,(H,15,18) |
InChI Key |
UKYBPUKCPILCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


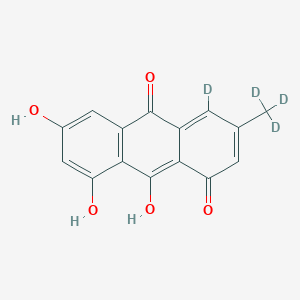
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14808832.png)
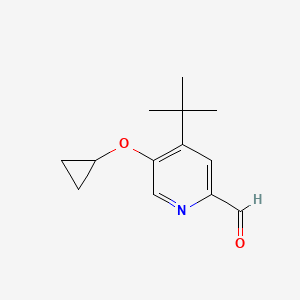



![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)
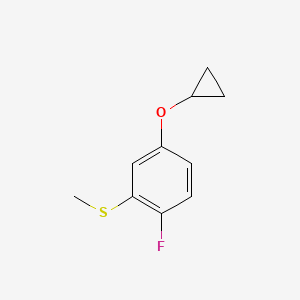

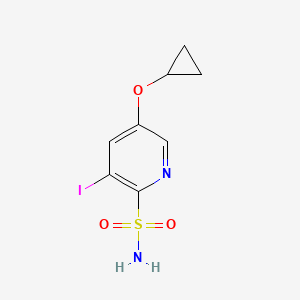

![[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate](/img/structure/B14808875.png)
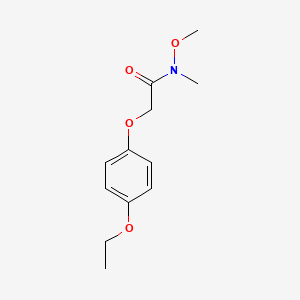
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14808896.png)
